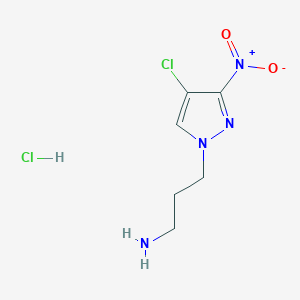

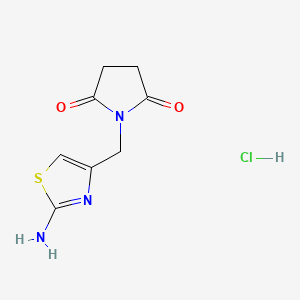

3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related pyrazole derivatives involves multiple steps, including cyclocondensation, substitution, and nucleophilic aromatic substitution reactions. For example, the synthesis of 1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine and its energetic salts demonstrated a comprehensive approach involving nitration, cyclocondensation, and characterization through NMR, IR spectroscopy, and X-ray diffraction, highlighting the importance of precise control over reaction conditions and the selection of reactants to achieve desired products with high purity and yield (Li et al., 2016).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using techniques such as single-crystal X-ray diffraction, NMR spectroscopy, and computational methods. For instance, studies on various pyrazole compounds have provided insight into their crystalline structures, showcasing the diverse arrangements and bonding patterns that can occur, as well as the role of hydrogen bonding in stabilizing these structures (Titi et al., 2020).

Chemical Reactions and Properties

Pyrazole derivatives participate in a wide range of chemical reactions, including cycloadditions, electrophilic substitutions, and ring-closure reactions. These reactions are pivotal for the functionalization and diversification of pyrazole-based compounds. For example, the copper-catalyzed cascade reactions involving nitro-substituted 1,3-enynes with amines to synthesize tetrasubstituted pyrroles/pyrazoles illustrate the compound's reactivity and potential for creating structurally diverse molecules (Bharathiraja et al., 2015).

Scientific Research Applications

Structural Diversity and Chemical Synthesis : Research demonstrates the potential of similar compounds in generating a structurally diverse library of compounds through various chemical reactions, such as alkylation and ring closure. These processes can produce a range of compounds, including dithiocarbamates, thioethers, and derivatives of pyrazoline, pyridine, and benzodiazepine (Roman, 2013).

Biological Activity and Pharmacophore Sites Identification : Studies have shown that derivatives of pyrazole, which are structurally related to the compound , exhibit significant antitumor, antifungal, and antibacterial activities. This suggests potential applications in developing new pharmaceutical agents (Titi et al., 2020).

Green Synthesis and Enzyme Inhibition : Compounds similar to "3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride" have been synthesized using environmentally friendly methods and shown to inhibit enzymes like yeast α-glucosidase, which is important for applications in diabetes research (Chaudhry et al., 2017).

Ligand Synthesis for Coordination Chemistry : The compound and its derivatives are used in the synthesis of flexible ligands for coordination chemistry, which is crucial for developing various catalysts and materials (Potapov et al., 2007).

Energetic Material Development : Similar compounds have been synthesized and evaluated for their potential as heat-resistant energetic materials, demonstrating excellent thermal stabilities and high detonation pressures and velocities (Li et al., 2016).

Amination Studies for Energetic Properties : Research into the amination of nitroazoles, which are structurally related to the compound, shows that different amino substituents can significantly influence the structural and energetic properties of materials, which is relevant for the design of new energetic materials (Zhao et al., 2014).

Mechanism of Action

The mechanism of action for “3-(4-Chloro-3-nitro-1H-pyrazol-1-yl)propan-1-amine hydrochloride” is not explicitly mentioned in the literature. Pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

properties

IUPAC Name |

3-(4-chloro-3-nitropyrazol-1-yl)propan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN4O2.ClH/c7-5-4-10(3-1-2-8)9-6(5)11(12)13;/h4H,1-3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPRCMDEPAYOMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCCN)[N+](=O)[O-])Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Cl2N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2487022.png)

![2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2487024.png)

![2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2487026.png)

![(2E)-2-cyano-N-(2-methoxyphenyl)-3-[2-(propan-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2487027.png)

![(2Z)-1-benzyl-2-[(E)-3-(1-benzyl-1,3-dimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]-1,3-dimethylbenzo[e]indole;hexafluorophosphate](/img/structure/B2487032.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)